

An In-depth Technical Guide on the Physicochemical Properties of Chlorphentermine

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Compound of Interest

Compound Name: **Chlorphentermine**

Cat. No.: **B1668847**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Chlorphentermine**. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for the determination of key properties are also included, alongside visualizations of experimental workflows and the compound's primary signaling pathway.

Core Physicochemical Data

The fundamental physicochemical properties of **Chlorphentermine** and its commonly used hydrochloride salt are summarized below. These parameters are crucial for understanding the compound's behavior in biological systems and for the development of pharmaceutical formulations.

Table 1: Physicochemical Properties of **Chlorphentermine**

Property	Value	Source
IUPAC Name	1-(4-chlorophenyl)-2-methylpropan-2-amine	[1]
Molecular Formula	C ₁₀ H ₁₄ ClN	[1]
Molecular Weight	183.68 g/mol	[1]
CAS Number	461-78-9	[1]
Appearance	Liquid	[1]
Boiling Point	100-102 °C at 2.00 mm Hg	[1]
logP (Octanol-Water Partition Coefficient)	2.6	[1]
pKa	No experimentally determined value found in the literature. The pKa of the structurally similar compound Phentermine is 9.84.	[2]

Table 2: Physicochemical Properties of **Chlorphentermine** Hydrochloride

Property	Value	Source
Molecular Formula	$C_{10}H_{14}ClN \cdot HCl$	
Molecular Weight	220.14 g/mol	[3]
CAS Number	151-06-4	
Appearance	White to off-white powder, odorless with a bitter taste.	[1]
Melting Point	234 °C	[1]
Solubility	Freely soluble in water and alcohol; sparingly soluble in chloroform; practically insoluble in ether. Soluble to 100 mM in water and DMSO.	[1]
pH of 1% Aqueous Solution	Approximately 5.5	[1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of pharmaceutical compounds like **Chlorphentermine** are outlined below.

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a drug at different physiological pH values. Potentiometric titration is a common and accurate method for its determination.[\[4\]](#)[\[5\]](#)

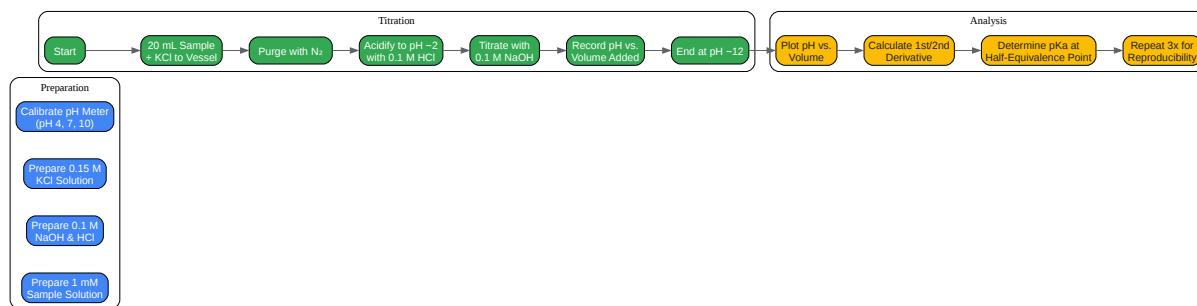
Principle: A solution of the compound is titrated with a standardized acid or base. The potential of the solution is measured with a pH electrode as a function of the titrant volume. The pKa is determined from the inflection point of the resulting titration curve.[\[4\]](#)[\[6\]](#)

Detailed Protocol:

- Preparation of Solutions:
 - Prepare a standard solution of the analyte (**Chlorphentermine** hydrochloride) of a known concentration (e.g., 1 mM) in purified water.

- Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
- Prepare a solution of 0.15 M potassium chloride (KCl) to maintain a constant ionic strength.[5][7]
- Calibration of the pH Meter:
 - Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[5][7]
- Titration Procedure:
 - Place a known volume (e.g., 20 mL) of the sample solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.
 - Add the KCl solution to maintain constant ionic strength.
 - Immerse the calibrated pH electrode into the solution.
 - To ensure an inert atmosphere, purge the solution with nitrogen gas to remove dissolved carbon dioxide.[5][7]
 - For a basic compound like **Chlorphentermine**, first, acidify the solution to a low pH (e.g., 1.8-2.0) with 0.1 M HCl.
 - Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.
 - Record the pH of the solution after each addition, allowing the reading to stabilize.
 - Continue the titration until the pH reaches a high value (e.g., 12-12.5).[7]
- Data Analysis:
 - Plot the measured pH values against the volume of titrant added to generate a titration curve.
 - The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest portion of the curve.

- Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point.
- Perform the titration in triplicate to ensure reproducibility.[\[7\]](#)



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Workflow for pKa Determination by Potentiometric Titration.

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for its determination.[\[8\]](#)[\[9\]](#)

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for logD). After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the logarithm of the ratio of the concentrations.[10]

Detailed Protocol:

- Preparation of Phases:
 - Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
- Sample Preparation:
 - Prepare a stock solution of the compound in the aqueous phase. The concentration should be such that it can be accurately measured by the chosen analytical method (e.g., HPLC-UV).
- Partitioning:
 - In a suitable vessel (e.g., a separatory funnel or a centrifuge tube), add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous phase containing the compound.
 - Shake the vessel vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning of the compound.
 - Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate phase separation.[10]
- Analysis:
 - Carefully withdraw an aliquot from both the n-octanol and the aqueous phases.
 - Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.
- Calculation:

- Calculate the partition coefficient (P) using the following formula: $P = [\text{Concentration in n-octanol}] / [\text{Concentration in aqueous phase}]$
- The logP is then calculated as the base-10 logarithm of P.

The melting point is the temperature at which a solid substance changes to a liquid. It is a useful indicator of the purity of a crystalline compound.[11]

Principle: A small amount of the finely powdered substance is packed into a capillary tube and heated in a controlled manner. The temperature range over which the substance melts is observed and recorded.[11]

Detailed Protocol:

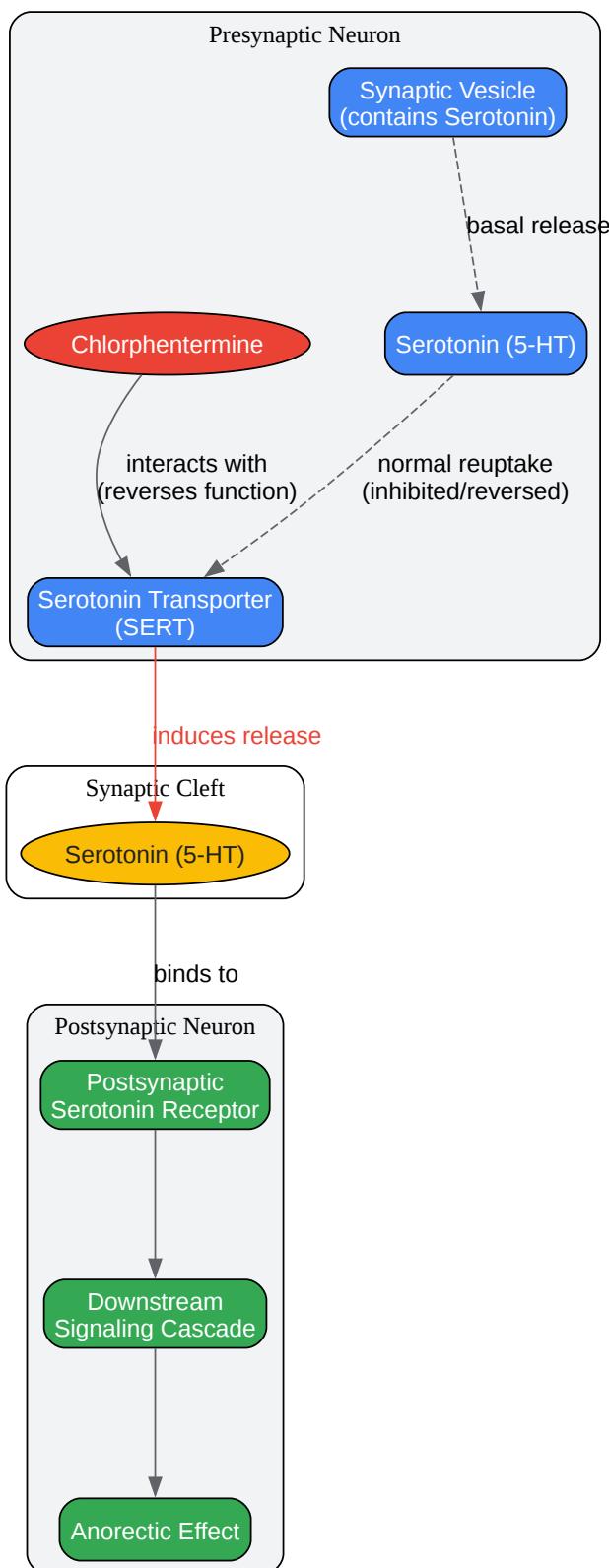
- **Sample Preparation:**
 - Ensure the sample (**Chlorphentermine** hydrochloride) is completely dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.[12][13]
- **Packing the Capillary Tube:**
 - Press the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.
 - Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[12][13]
- **Measurement:**
 - Place the packed capillary tube into the heating block of a melting point apparatus.
 - Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.[12][13]
 - Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[12][13]
 - Record the temperature at which the first drop of liquid appears (the onset of melting).

- Record the temperature at which the last of the solid melts completely.
- The melting point is reported as the range between these two temperatures. For a pure substance, this range is typically narrow (0.5-1.0 °C).[11]

Mechanism of Action and Signaling Pathway

Chlorphentermine functions as a selective serotonin-releasing agent (SSRA).[14] Its primary mechanism of action is to induce the release of serotonin from presynaptic neurons into the synaptic cleft.[14] This is in contrast to selective serotonin reuptake inhibitors (SSRIs), which block the reabsorption of serotonin.

The increased concentration of serotonin in the synapse leads to enhanced activation of postsynaptic serotonin receptors, which is believed to be the basis for its anorectic effects. The key molecular target of **Chlorphentermine** is the serotonin transporter (SERT). By interacting with SERT, it is thought to reverse its normal function, causing it to transport serotonin out of the neuron instead of into it.



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Mechanism of Action of **Chlorphentermine** as an SSRA.

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